molecular formula C18H21NOS B4550475 N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide

N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide

Cat. No.: B4550475
M. Wt: 299.4 g/mol
InChI Key: OBNKWNUOAUAVCL-UHFFFAOYSA-N
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Description

Contextualizing the Research Significance of Arylsulfenyl Acetamides

Arylsulfenyl acetamides are a class of organic compounds that have garnered considerable attention in the field of medicinal chemistry. The core structure, featuring an acetamide (B32628) group linked to an aryl ring via a sulfur atom, serves as a versatile scaffold for the development of new therapeutic agents. The acetamide moiety is a common feature in many established drugs and is known to contribute to a molecule's ability to interact with biological targets. galaxypub.co

The broader class of acetamide derivatives has been extensively studied and is associated with a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. nih.gov Specifically, compounds containing a sulfonamide group, which is structurally related to the phenylsulfanyl group, have been investigated as inhibitors of enzymes such as cyclooxygenase-II (COX-II), which is a key target in the development of anti-inflammatory drugs. galaxypub.cogalaxypub.co The presence of the sulfur linkage in arylsulfenyl acetamides introduces specific stereoelectronic properties that can influence the compound's pharmacokinetic and pharmacodynamic profiles.

Historical Perspective on the Discovery and Initial Academic Exploration of N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide

A comprehensive review of the scientific literature indicates that this compound is not a widely studied compound. There are no prominent records detailing its specific discovery or a significant body of initial academic exploration focused exclusively on it. Its existence is noted in chemical databases, but it does not appear to have been the primary subject of extensive research programs.

The exploration of compounds with similar structures, such as N-phenyl-2-(phenylsulfanyl)acetamide, has been more thoroughly documented. nih.gov Research on these related molecules has provided insights into the synthesis and structural characteristics of the arylsulfenyl acetamide scaffold. The synthesis of such compounds typically involves the reaction of a substituted aniline (B41778) with a phenylsulfanyl acetyl chloride or a related derivative. The lack of specific historical data for this compound suggests it may have been synthesized as part of a larger library of compounds for screening purposes or may be a relatively novel compound that has not yet been extensively investigated.

Overview of Current Research Landscape and Key Academic Challenges for the Compound

The current research landscape for this compound is characterized by a lack of specific, in-depth studies. The primary challenges associated with this compound are therefore related to this information gap. Key academic challenges include:

Lack of Synthesis and Characterization Data: While general methods for the synthesis of related compounds exist, detailed and optimized synthetic routes specifically for this compound are not readily available in the literature. Furthermore, comprehensive characterization of its physicochemical properties is needed.

Unexplored Biological Activity: The biological activity profile of this compound remains largely unknown. Systematic screening against a variety of biological targets is required to identify any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Without a clear understanding of its biological activity, it is impossible to conduct meaningful SAR studies to optimize its structure for improved potency or selectivity.

Limited Commercial Availability: The compound is not widely available from major chemical suppliers, which can hinder research efforts.

Future research on this compound would likely focus on addressing these fundamental challenges, starting with its efficient synthesis and thorough characterization, followed by broad biological screening to uncover any potential areas of interest for further development.

Detailed Research Findings

Due to the limited specific research on this compound, this section will present data on the broader class of arylsulfenyl acetamides and related acetamide derivatives to provide a contextual understanding.

Physicochemical Properties of Related Compounds

The following table outlines some of the computed physicochemical properties for compounds structurally similar to this compound, which can provide an estimation of its characteristics.

PropertyN-phenyl-2-(phenylsulfanyl)acetamideN-[4-(2-sulfanylphenyl)phenyl]acetamide
Molecular Formula C₁₄H₁₃NOSC₁₄H₁₃NOS
Molecular Weight 243.33 g/mol 243.33 g/mol
XLogP3 2.52.2
Hydrogen Bond Donor Count 12
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 32
Topological Polar Surface Area 49.8 Ų30.1 Ų
Data sourced from PubChem. nih.gov

Biological Activities of Structurally Related Acetamide Derivatives

Research on various acetamide derivatives has revealed a wide spectrum of biological activities. The table below summarizes some of these findings for different classes of acetamide-containing compounds.

Compound ClassBiological ActivityTherapeutic Potential
Quinazolinone Acetamides Anti-cancerPotential for development as chemotherapeutic agents. nih.gov
Pyrazole Acetamides Anti-inflammatory (COX-II inhibition)Development of novel non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net
Phenoxy Acetamide Derivatives Anticonvulsant, AntidepressantTreatment of neurological and psychiatric disorders. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-butylphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-2-3-7-15-10-12-16(13-11-15)19-18(20)14-21-17-8-5-4-6-9-17/h4-6,8-13H,2-3,7,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNKWNUOAUAVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for N 4 Butylphenyl 2 Phenylsulfanyl Acetamide and Its Derivatives

Established Synthetic Routes and Reaction Mechanisms for N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide

The construction of the amide bond in this compound is the central transformation in its synthesis. This is typically achieved by reacting a nucleophilic amine, 4-butylaniline (B89568), with an activated carboxylic acid derivative, namely 2-(phenylsulfanyl)acetyl chloride.

Conventional Multistep Synthesis Approaches

The most common and established method for synthesizing this compound involves a two-step process: the preparation of 2-(phenylsulfanyl)acetyl chloride followed by its reaction with 4-butylaniline.

Step 1: Synthesis of 2-(phenylsulfanyl)acetyl chloride

The precursor, 2-(phenylsulfanyl)acetic acid, is converted to its more reactive acid chloride derivative. This is a standard transformation in organic synthesis and can be accomplished using several chlorinating agents. A common and effective method involves the use of oxalyl chloride in a suitable solvent like toluene. prepchem.com The reaction proceeds at room temperature, and the volatile byproducts, carbon dioxide and carbon monoxide, are easily removed, driving the reaction to completion.

Reaction Scheme for Step 1:

Step 2: Amidation of 4-butylaniline

The synthesized 2-(phenylsulfanyl)acetyl chloride is then reacted with 4-butylaniline to form the final product. This is a classic nucleophilic acyl substitution reaction. The reaction is typically carried out in a dry, aprotic solvent, such as benzene (B151609) or dichloromethane, often in the presence of a mild base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. researchgate.net

Reaction Scheme for Step 2:

The reaction mechanism involves the nucleophilic attack of the amino group of 4-butylaniline on the electrophilic carbonyl carbon of 2-(phenylsulfanyl)acetyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.

Green Chemistry and Sustainable Synthetic Pathways for the Compound

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for amide bond formation that avoid the use of hazardous reagents and minimize waste. mdpi.comresearchgate.net

Direct Amidation:

One promising approach is the direct catalytic amidation of 2-(phenylsulfanyl)acetic acid with 4-butylaniline. This method eliminates the need for the pre-activation of the carboxylic acid, thus reducing the number of synthetic steps and the generation of waste. mdpi.comnih.gov Various catalysts, including boric acid and ceric ammonium (B1175870) nitrate, have been shown to be effective for direct amidation reactions, often under solvent-free conditions or in greener solvents. mdpi.comresearchgate.net Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions, offering a more energy-efficient alternative to conventional heating. nih.gov

Enzymatic Synthesis:

Biocatalysis offers a highly selective and environmentally friendly route to amide synthesis. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of carboxylic acids and amines in non-aqueous media with high efficiency and selectivity. nih.gov This enzymatic approach operates under mild reaction conditions and can lead to high yields of the desired amide without the need for extensive purification. nih.gov

Synthetic Approach Advantages Disadvantages Key Reagents/Catalysts
Conventional Multistep Synthesis High yields, well-establishedUse of hazardous reagents (e.g., oxalyl chloride), generation of stoichiometric wasteOxalyl chloride, 4-butylaniline, pyridine
Direct Catalytic Amidation Atom-economical, reduced waste, fewer stepsMay require high temperatures or specialized catalystsBoric acid, ceric ammonium nitrate
Enzymatic Synthesis High selectivity, mild conditions, environmentally friendlySlower reaction times, potential for enzyme deactivationLipases (e.g., CALB)

Advanced Purification and Characterization Techniques in Synthetic Studies of this compound

Following the synthesis, the crude product must be purified and its structure confirmed.

Purification:

Recrystallization: This is a common technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is soluble and then allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography: For more challenging purifications or for obtaining highly pure samples, column chromatography on silica (B1680970) gel is a standard method. A suitable solvent system is used to elute the compound from the column, separating it from impurities.

Characterization:

The structure and purity of this compound are confirmed using a combination of spectroscopic techniques. nih.govderpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and types of protons in the molecule. For the target compound, characteristic signals would be expected for the aromatic protons of the phenyl and butylphenyl groups, the methylene (B1212753) protons adjacent to the sulfur and carbonyl groups, and the protons of the butyl chain.

¹³C NMR: This provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the butyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include a strong C=O stretching vibration for the amide group and an N-H stretching vibration.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. researchgate.net

Technique Information Obtained Expected Key Signals/Bands for this compound
¹H NMR Proton environment and connectivityAromatic protons (multiplets), CH₂S (singlet), CH₂CO (singlet), Butyl group protons (triplets, multiplets)
¹³C NMR Carbon skeletonC=O (amide), Aromatic carbons, CH₂S, CH₂CO, Butyl group carbons
IR Spectroscopy Functional groupsN-H stretch, C=O stretch (amide), C-N stretch, Aromatic C-H stretch
Mass Spectrometry Molecular weight and formulaMolecular ion peak corresponding to the exact mass of the compound

Chemo- and Regioselectivity Considerations in the Synthesis of Related Analogues

The synthesis of analogues of this compound requires careful consideration of chemo- and regioselectivity, particularly when introducing additional functional groups onto the aromatic rings.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of analogues, if the starting materials contain other reactive functional groups (e.g., hydroxyl or carboxyl groups on the aniline (B41778) or thiophenol moieties), these may need to be protected to prevent unwanted side reactions during the acylation step. For instance, a free hydroxyl group on the aniline ring could also be acylated by 2-(phenylsulfanyl)acetyl chloride.

Regioselectivity:

Regioselectivity is the preference for bond formation at one position over another. When synthesizing analogues with substituents on the 4-butylaniline ring, the directing effects of the existing butyl and amino groups must be considered. The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. nih.gov However, in the context of palladium-catalyzed cross-coupling reactions to introduce substituents, the regioselectivity can be controlled by the choice of catalyst and directing groups. acs.orgnih.gov For example, direct C-H arylation of anilines can be directed to the ortho position with specific palladium catalysts and ligands. acs.orgnih.gov

Similarly, modifications to the phenylsulfanyl ring would be governed by the directing effect of the sulfide (B99878) group, which is typically ortho-, para-directing in electrophilic aromatic substitutions. The interplay of electronic and steric effects of the substituents will ultimately determine the outcome of the reaction and the isomeric distribution of the products.

Preclinical Pharmacological Investigations and Biological Activities of N 4 Butylphenyl 2 Phenylsulfanyl Acetamide

Target Identification and Molecular Mechanism Elucidation

The initial stages of preclinical research typically focus on identifying the molecular targets of a new chemical entity and elucidating its mechanism of action.

To determine the specific proteins with which a compound interacts, receptor binding assays and enzyme inhibition studies are crucial. These assays measure the affinity of the compound for a wide range of receptors and its ability to inhibit the activity of various enzymes. For a compound like N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide, this would involve screening against panels of known receptors (e.g., G-protein coupled receptors, ion channels) and enzymes (e.g., kinases, proteases, cyclooxygenases). While the acetamide (B32628) moiety is present in known cyclooxygenase (COX) inhibitors, specific binding or inhibition data for this compound is not documented. nih.gov

A study on a related compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, identified it as a selective σ1 receptor ligand, demonstrating the potential for acetamide derivatives to target specific receptors. nih.gov Another study on synthetic N-[(substitutedsulfamoyl)phenyl]acetamides showed moderate inhibitory potential against the enzyme α-chymotrypsin. researchgate.net

Following target identification, studies are conducted to understand how the compound affects intracellular signaling pathways. This can involve a variety of molecular biology techniques to assess changes in protein phosphorylation, gene expression, and second messenger levels. For example, if a compound is found to be a kinase inhibitor, downstream signaling events would be investigated. In the case of a related compound, 4-Fluoro-N-butylphenylacetamide, its pro-apoptotic activity was linked to the upregulation of Bcl-X(S) and the activation of the caspase cascade, indicating modulation of the intrinsic apoptosis pathway. nih.gov

In Vitro Biological Efficacy Assessments

In vitro studies utilize cell cultures to evaluate the biological effects of a compound at the cellular and molecular level.

Cell-based assays are fundamental to understanding the potential therapeutic effects of a compound. These can include:

Proliferation assays: To determine if the compound can inhibit the growth of cancer cells. thermofisher.com

Differentiation assays: To assess the ability of the compound to induce cell specialization.

Apoptosis assays: To investigate if the compound can induce programmed cell death, a desirable trait for anti-cancer agents. sigmaaldrich.com

For instance, certain N-(substituted phenyl)acetamide derivatives have been shown to possess antiproliferative activities against various human cancer cell lines. nih.gov The compound 4-Fluoro-N-butylphenylacetamide was specifically shown to reduce the number of human squamous lung cancer cells by inducing apoptosis. nih.gov

Table 1: Representative Cellular Assays in Preclinical Drug Discovery

Assay Type Purpose Example Endpoint
Proliferation Measures the effect on cell growth Cell viability (e.g., MTT assay), DNA synthesis (e.g., BrdU incorporation)
Apoptosis Detects programmed cell death Caspase activation, Annexin V staining, DNA fragmentation

Biochemical assays are used to study the direct interaction between the compound and its molecular target in a cell-free system. These assays can confirm the findings of initial screening and provide quantitative data on binding affinity (e.g., Kd, Ki) and inhibitory potency (e.g., IC50).

Table 2: Common Biochemical Assays for Target Validation

Assay Type Principle Information Gained
Radioligand Binding Measures the displacement of a radioactive ligand from its receptor Binding affinity (Ki)
Enzyme Inhibition Measures the reduction in enzyme activity in the presence of the compound Inhibitory concentration (IC50)

In Vivo Pharmacological Studies in Animal Models

After demonstrating promising in vitro activity, compounds are advanced to in vivo studies using animal models of disease. These studies are critical for evaluating the efficacy and pharmacokinetic properties of the compound in a whole organism. For a compound with potential anti-inflammatory or analgesic properties, models such as carrageenan-induced paw edema or the formalin test might be used. nih.gov For potential anti-cancer agents, xenograft models where human tumors are grown in immunocompromised mice are commonly employed.

A study on 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs used a yeast-induced pyrexia mouse model to assess antipyretic effects and other models to evaluate analgesia. researchgate.netnih.gov However, no in vivo data for this compound has been published.

Pharmacodynamic Profiling of this compound in Animal Systems

Pharmacodynamic studies are crucial to understand how a drug affects the body. For this compound, this would involve identifying its molecular target(s) and elucidating the mechanism of action. In vivo pharmacodynamic studies would measure the physiological and biochemical effects of the compound over a range of doses.

These studies might involve ex vivo analysis of tissues from treated animals to measure target engagement, such as the inhibition of a specific enzyme or the modulation of a receptor's activity. Dose-response relationships would be established to determine the potency and efficacy of the compound in a living organism.

Table 2: Illustrative Pharmacodynamic Endpoints

Parameter Method of Measurement Expected Outcome if Active
Target Enzyme Activity Biochemical Assay on Tissue Homogenates Dose-dependent inhibition
Gene Expression of Target Pathway qPCR or Western Blot on Tissues Modulation of relevant gene expression
Biomarker Levels in Plasma ELISA or Mass Spectrometry Change in disease-relevant biomarkers

Note: This table represents potential endpoints for future studies, as no specific data is currently available.

Preclinical Pharmacokinetic Attributes of this compound

Pharmacokinetics describes how the body processes a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding these attributes is vital for predicting a drug's behavior in humans.

Absorption and Distribution Studies in Animal Tissues

Following administration, the rate and extent of absorption of this compound into the systemic circulation would be determined. This involves measuring the compound's concentration in blood samples collected over time.

Distribution studies would reveal how the compound partitions into various tissues and organs. This is typically done by analyzing tissue samples from animals at different time points after dosing. Such studies would indicate whether the compound reaches its intended site of action in sufficient concentrations.

Metabolic Pathways and Metabolite Identification in Preclinical Models

Metabolism studies are conducted to identify the biochemical transformations that this compound undergoes in the body. In vitro methods using liver microsomes or hepatocytes from different species (e.g., rat, dog, human) would provide initial insights. In vivo studies would involve analyzing blood, urine, and feces from treated animals to identify the major metabolites. This information is critical for understanding the compound's clearance and for identifying any potentially active or toxic metabolites.

Excretion Kinetics and Half-Life in Animal Systems

Excretion studies determine the routes and rates at which the compound and its metabolites are eliminated from the body, primarily through urine and feces. The elimination half-life (t½), which is the time it takes for the concentration of the drug in the body to be reduced by half, is a key pharmacokinetic parameter derived from these studies. It helps in determining the dosing interval for subsequent efficacy and toxicology studies.

Table 3: Key Pharmacokinetic Parameters (Hypothetical Data)

Parameter Value
Bioavailability (%) Data Not Available
Peak Plasma Concentration (Cmax) Data Not Available
Time to Peak Concentration (Tmax) Data Not Available
Volume of Distribution (Vd) Data Not Available
Elimination Half-Life (t½) Data Not Available
Clearance (CL) Data Not Available

Note: This table is a template for pharmacokinetic data, which is currently unavailable for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Butylphenyl 2 Phenylsulfanyl Acetamide Analogues

Design Principles for N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide Derivatives

The rational design of analogues of this compound involves a systematic dissection of the molecule into its three primary components: the phenylsulfenyl moiety, the N-butylphenyl substituent, and the central acetamide (B32628) core. By methodically altering each part, researchers can probe the specific interactions between the compound and its biological target.

The phenylsulfenyl group (the phenyl ring attached to the sulfur atom) presents a key area for modification to explore electronic and steric effects on molecular interactions. Design strategies typically involve introducing various substituents at the ortho, meta, and para positions of this phenyl ring.

Electronic Effects : Introducing electron-withdrawing groups (EWGs) such as chloro (Cl), nitro (NO₂), or trifluoromethyl (CF₃) can modulate the acidity of nearby protons and alter potential dipole-dipole or hydrogen bond interactions. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (OCH₃) or methyl (CH₃) can influence the electron density of the aromatic ring and its capacity for π-π stacking interactions.

Steric Effects : The size and position of substituents can dictate the molecule's ability to fit within a specific binding pocket. Bulky groups may either enhance binding through increased van der Waals contacts or cause steric hindrance that prevents optimal orientation.

Specific Interactions : The addition of functional groups capable of forming specific bonds is a common strategy. For example, a hydroxyl (-OH) or amino (-NH₂) group could introduce a new hydrogen bond donor/acceptor site, while a halogen atom could participate in halogen bonding.

Alkyl Chain Variation : The n-butyl group can be varied in length (e.g., ethyl, propyl, hexyl) to determine the optimal size for fitting into a hydrophobic channel. The chain can also be branched (e.g., isobutyl, sec-butyl, tert-butyl) to introduce steric bulk and explore the topology of the binding site.

Positional Isomerism : Moving the butyl group from the para (4) position to the meta (3) or ortho (2) position can significantly alter the molecule's vector and its orientation relative to the other two moieties, potentially leading to more favorable binding modes.

Substitution Replacement : The butyl group can be replaced entirely with other substituents to probe for different types of interactions. For instance, replacing it with a trifluoromethyl group maintains a similar size but introduces strong electron-withdrawing properties, while a methoxy group would introduce polarity and hydrogen-bonding capability.

The acetamide linker (-NH-C(=O)-CH₂-S-) is a central scaffold that holds the two aryl moieties in a specific spatial orientation. Its chemical stability and conformational flexibility are key determinants of the molecule's properties. Bioisosteric replacement is a powerful tool used to improve potency, selectivity, or metabolic stability without drastically changing the compound's structure.

Amide Bond Analogues : The amide bond (-NH-C(=O)-) is susceptible to hydrolysis by metabolic enzymes. Replacing it with a more stable bioisostere, such as a thioamide (-NH-C(=S)-) or a reversed amide (-C(=O)-NH-), can enhance the compound's biological half-life.

Methylene (B1212753) Spacer Modification : The methylene bridge (-CH₂-) between the carbonyl group and the sulfur atom provides rotational flexibility. Replacing it with a cyclopropyl (B3062369) group can restrict this rotation, locking the molecule into a more rigid, and potentially more active, conformation.

Sulfur Atom Oxidation or Replacement : The sulfide (B99878) linkage (-S-) can be oxidized to a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-). These modifications would increase polarity and introduce hydrogen bond accepting capabilities, significantly altering the compound's solubility and binding properties. The sulfur atom could also be replaced with a selenium atom (a selenide), which has been shown to impart significant antioxidant and antimicrobial properties in related structures. researchgate.net

Impact of Structural Modifications on Biological Activity and Potency

The biological activity of this compound analogues is highly dependent on the structural modifications outlined above. The following illustrative tables, based on established principles from related N-aryl acetamide series, demonstrate how specific changes can modulate potency, often measured by the half-maximal inhibitory concentration (IC₅₀).

Illustrative Data Table 1: SAR of the Phenylsulfenyl Moiety (Based on a hypothetical enzyme inhibition assay)

Compound IDR (Substitution on Phenylsulfenyl Ring)Illustrative IC₅₀ (µM)Rationale for Activity Change
1 H (Parent)15.2Baseline activity.
1a 4-Cl5.8The electron-withdrawing chloro group may engage in favorable halogen bonding or dipole interactions in the active site.
1b 4-OCH₃12.5The electron-donating methoxy group offers a slight improvement, possibly through hydrogen bonding, but is less effective than the chloro group.
1c 4-NO₂25.1The bulky and strongly electron-withdrawing nitro group may introduce steric hindrance or unfavorable electronic repulsion, reducing potency.

Illustrative Data Table 2: SAR of the N-Aryl Substituent (Based on a hypothetical enzyme inhibition assay)

Compound IDR' (Substitution on N-Phenyl Ring)Illustrative IC₅₀ (µM)Rationale for Activity Change
2 4-butyl (Parent)15.2The butyl group establishes a favorable hydrophobic interaction.
2a 4-ethyl35.8The shorter ethyl chain results in weaker hydrophobic interactions, leading to a significant loss of potency.
2b 4-hexyl18.9The longer hexyl chain is slightly less optimal than butyl, suggesting the hydrophobic pocket has a defined size limit.
2c 3-butyl42.1Moving the butyl group to the meta position alters the orientation of the phenyl ring, disrupting the optimal binding conformation.

These illustrative findings underscore the high degree of structural and electronic specificity required for potent biological activity. The para-position on both phenyl rings appears crucial, and the interplay between hydrophobicity and specific electronic interactions (like halogen bonding) is a key driver of potency.

Conformational Analysis and Stereochemical Influences on the Compound's Activity

The three-dimensional structure and conformational flexibility of this compound are critical to its ability to adopt the correct orientation for binding to a biological target. While crystallographic data for the exact butyl-substituted compound is not publicly available, studies on the core structure, N-phenyl-2-(phenylsulfanyl)acetamide, provide significant insights. nih.govresearchgate.net

X-ray crystallography reveals that the molecule is organized into three main planar segments: the N-phenyl group, the acetamide group, and the S-phenyl (phenylsulfanyl) group. nih.gov A key finding is that the N-phenyl and acetamide planes are nearly coplanar, allowing for potential electronic delocalization. In stark contrast, the phenylsulfanyl group is oriented almost perpendicularly to the plane of the acetamide core. nih.gov

Specific torsion angles define this conformation. The Cphenyl—S—C—Ccarbonyl torsion angles in the parent structure have been measured at approximately 72.1° and -65.1°. nih.gov This significant twist means the phenylsulfanyl ring projects out of the main molecular plane, creating a distinct three-dimensional shape. This perpendicular arrangement is crucial, as it suggests that the two aromatic rings are designed to interact with different regions of a target's binding site—one perhaps in a flat, planar pocket, and the other in a deeper, more contoured pocket.

The introduction of the 4-butyl group would likely not alter this fundamental perpendicular conformation but would add a flexible, hydrophobic tail to the N-phenyl ring. The activity of different positional isomers (e.g., 2-butyl vs. 4-butyl) would be strongly influenced by whether this hydrophobic tail can be accommodated by the target protein without disrupting the essential perpendicular arrangement of the core structure. Any modification that restricts rotation and locks the molecule into this bioactive conformation could potentially lead to a significant increase in potency.

Computational Chemistry and Molecular Modeling Applications in the Research of N 4 Butylphenyl 2 Phenylsulfanyl Acetamide

Ligand-Target Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide, within the active site of a biological target.

The process begins with the three-dimensional structures of both the ligand and the target protein, often obtained from crystallographic data or homology modeling. The ligand's structure is optimized to its lowest energy conformation. Docking algorithms then systematically sample a large number of orientations and conformations of the ligand within the protein's binding pocket, scoring each pose based on a force field that estimates the binding free energy.

For this compound, docking simulations could be performed against potential targets like cyclooxygenase-2 (COX-2), a key enzyme in inflammation. nih.govconsensus.app The results would predict the binding energy (often expressed in kcal/mol) and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the enzyme. nih.gov The butylphenyl group, for instance, might be predicted to occupy a hydrophobic pocket, while the acetamide (B32628) moiety could form crucial hydrogen bonds. mdpi.com This information is vital for understanding the structural basis of the compound's potential inhibitory activity and for guiding further structural modifications to enhance potency and selectivity.

Illustrative Docking Results for this compound against a Hypothetical Target

Parameter Predicted Value/Interaction Significance
Binding Energy -9.5 kcal/mol Indicates strong theoretical binding affinity.
Hydrogen Bonds N-H···O=C (Ser353) Anchors the ligand in the active site.
Hydrophobic Interactions Butyl group with Val523, Ala527 Enhances binding stability and selectivity.

| Pi-Sulfur Interaction | Phenylsulfanyl ring with Tyr385 | Contributes to the specific orientation of the ligand. |

Note: The data in this table is hypothetical and serves as an example of typical results from a docking simulation. Specific interactions would depend on the actual protein target.

Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms and Conformational Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the time-dependent behavior of the complex in a simulated physiological environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the docked pose over time. nih.gov

Following a docking study, the most promising ligand-protein complex is subjected to an MD simulation, typically lasting for nanoseconds to microseconds. nih.gov For the this compound-COX-2 complex, an MD simulation would provide critical information on the stability of the binding. mdpi.com Key analyses include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues, highlighting which parts of the protein interact most dynamically with the ligand. mdpi.com

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in docking, confirming their importance for stable binding.

These simulations can reveal alternative binding modes and provide a more accurate estimation of the binding free energy, offering a deeper understanding of the binding mechanism that is not achievable through docking alone. nih.gov

Illustrative MD Simulation Parameters and Findings

Parameter Value/Observation Purpose
Simulation Time 100 ns To ensure adequate sampling of conformational space.
Ensemble NPT (Isothermal-isobaric) Mimics physiological conditions of constant temperature and pressure.
Ligand RMSD Stable fluctuation around 1.5 Å Suggests the ligand remains stably bound in its initial docked pose.

| Key H-Bond Occupancy | > 85% | Confirms the stability and importance of the primary hydrogen bond. |

Note: This table presents typical parameters and potential outcomes for an MD simulation and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. cu.edu.eg A QSAR model allows for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

To develop a QSAR model for this compound and its analogues, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is required. For each compound, a set of molecular descriptors is calculated, which are numerical representations of its physicochemical, topological, and electronic properties. These descriptors can include parameters like molecular weight, logP (lipophilicity), polar surface area, and quantum chemical descriptors.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates a combination of these descriptors with the observed activity. nih.gov The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds. The resulting model can provide insights into which structural features are crucial for activity, for example, indicating that higher lipophilicity in the phenyl ring substituent or a specific electronic property of the sulfide (B99878) bridge enhances biological potency. cu.edu.eg

Illustrative QSAR Model for a Series of Acetamide Derivatives

Statistical Parameter Value Interpretation
R² (Coefficient of Determination) 0.91 The model explains 91% of the variance in the biological activity.
Q² (Cross-validated R²) 0.82 Indicates good internal predictive ability.

| Important Descriptors | ClogP, Dipole Moment, LUMO energy | Suggests that lipophilicity, polarity, and electron-accepting capability are key drivers of activity. |

Note: The data is representative of a robust QSAR model and is for illustrative purposes only.

In Silico Prediction of Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Poor ADME properties are a major cause of late-stage drug failure. In silico ADME prediction models offer a rapid and cost-effective way to evaluate the drug-likeness of a compound like this compound before committing to expensive experimental studies. researchgate.net

A variety of computational tools and web servers (e.g., SwissADME, QikProp) can predict a wide range of properties based on the molecule's structure. eijppr.com These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which helps to assess oral bioavailability. researchgate.net

For this compound, these tools can predict:

Physicochemical Properties: Molecular Weight, logP, Topological Polar Surface Area (TPSA).

Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability.

Metabolism: Likelihood of being a substrate or inhibitor for key cytochrome P450 (CYP) enzymes.

Drug-Likeness: Adherence to rules like Lipinski's, Ghose's, and Veber's.

These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that may need to be addressed through structural modification. hilarispublisher.com

Illustrative In Silico ADME Profile for this compound

Property Predicted Value Assessment
Molecular Weight 327.46 g/mol Compliant with Lipinski's rule (<500).
logP (Lipophilicity) 4.85 Indicates high lipophilicity, potentially good absorption but may have solubility issues.
GI Absorption High Predicted to be well-absorbed from the gut.
BBB Permeant Yes May cross the blood-brain barrier.
CYP2D6 Inhibitor No Low risk of drug-drug interactions involving this enzyme.

| Lipinski's Rule Violations | 0 | Good drug-like properties predicted. |

Note: This table contains predicted data for the specific compound based on standard computational algorithms and is intended for illustrative purposes.

Potential Preclinical Therapeutic Applications and Translational Research Prospects for N 4 Butylphenyl 2 Phenylsulfanyl Acetamide

Exploration of the Compound in Specific Disease Area Models (e.g., inflammation, oncology)

The acetamide (B32628) moiety is recognized for its therapeutic potential across different diseases, including roles in inflammation control and as an inhibitor of cyclooxygenase (COX) enzymes. nih.gov

Oncology:

The N-phenylacetamide scaffold has been a focal point in the development of novel anticancer agents. nih.govnih.gov Phenylacetate and its derivatives have demonstrated anti-proliferative and differentiation-inducing effects on various human cancer cell lines, including glioblastomas, leukemias, prostate carcinomas, and breast carcinomas. nih.gov Preclinical studies on various N-phenylacetamide analogs have revealed their potential as cytotoxic and pro-apoptotic agents against a range of cancer cell lines.

For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity. nih.govnih.gov These compounds exhibited notable activity against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.gov One study highlighted that compounds with a nitro moiety showed higher cytotoxic effects compared to those with a methoxy (B1213986) moiety. nih.govnih.gov

Similarly, other research has focused on different phenylacetamide derivatives, demonstrating their ability to trigger apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and activation of caspases. tbzmed.ac.irtbzmed.ac.ir For example, certain N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives have shown potent cytotoxic activity against cervical cancer (HeLa), lung carcinoma (A549), and glioblastoma (U87) cell lines. ijcce.ac.ir

Below is a table summarizing the in-vitro anticancer activity of some N-phenylacetamide derivatives, indicating the potential areas of oncology where N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide could be investigated.

Compound ClassCancer Cell LineReported Activity (IC50)Reference CompoundReference Compound IC50
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52 μMImatinib40 μM
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80 μMImatinib40 μM
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamideMCF-7 (Breast Cancer)100 μMImatinib98 μM
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamideHeLa (Cervical Cancer)1.3 μMDoxorubicin-
2-chloro-N-(4-butylphenyl)acetamide derivative (3d)MDA-MB-468 (Breast Cancer)0.6 μMDoxorubicin0.38 μM
2-chloro-N-(4-butylphenyl)acetamide derivative (3d)PC-12 (Pheochromocytoma)0.6 μMDoxorubicin2.6 μM
4-fluoro-N-(4-butylphenyl)acetamide derivative (3c)MCF-7 (Breast Cancer)0.7 μMDoxorubicin2.63 μM

Inflammation:

The acetamide scaffold is also a key feature in compounds with anti-inflammatory properties. nih.gov Research into 2-(substituted phenoxy) acetamide derivatives has revealed their potential as anti-inflammatory and analgesic agents. researchgate.netnih.govnih.gov One particular compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable anticancer, anti-inflammatory, and analgesic activities in preclinical models. researchgate.netnih.govnih.gov

Furthermore, studies on N-(2-hydroxy phenyl) acetamide have demonstrated its anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritic rats. nih.gov This compound was found to reduce paw edema and decrease the serum levels of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov It also modulated oxidative stress markers, suggesting a multi-faceted anti-inflammatory mechanism. nih.gov These findings suggest that this compound could be a candidate for investigation in inflammatory disease models.

Synergistic Effects of this compound in Combination Therapies in Preclinical Settings

While no specific studies on the synergistic effects of this compound in combination therapies have been identified, the broader class of acetamide derivatives has been considered in the context of combination treatments, particularly in oncology. The rationale for combination therapy is to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by using lower doses of individual agents. nih.gov

In oncology, the combination of novel agents with established chemotherapeutic drugs is a common strategy. mdpi.com For instance, natural compounds with anticancer properties are often explored for their synergistic effects with conventional drugs. The goal is to modulate signaling pathways that are involved in cancer cell proliferation, survival, and metastasis. Given the demonstrated cytotoxic and pro-apoptotic effects of N-phenylacetamide derivatives, it is plausible that this compound could exhibit synergistic effects when combined with standard-of-care chemotherapeutic agents. Future preclinical studies could explore combinations with drugs like taxanes, platinum-based agents, or targeted therapies, depending on the cancer type being investigated.

In the context of inflammation, combination therapy often involves co-administration of drugs with different mechanisms of action to achieve a greater therapeutic effect. sciresjournals.com For example, nonsteroidal anti-inflammatory drugs (NSAIDs) are often used in combination to target different aspects of the inflammatory cascade. sciresjournals.com Given the potential anti-inflammatory properties of the acetamide scaffold, this compound could potentially be investigated in combination with other anti-inflammatory agents to explore synergistic effects in preclinical models of inflammatory diseases like arthritis.

Strategies for Enhancing Preclinical Efficacy and Selectivity of the Compound

Enhancing the efficacy and selectivity of therapeutic compounds is a critical aspect of drug development. For a compound like this compound, several strategies could be employed in a preclinical setting.

Structural Modifications:

One of the primary strategies to enhance efficacy and selectivity is through structural modification of the lead compound. For N-phenylacetamide derivatives, studies have shown that the nature and position of substituents on the phenyl rings can significantly influence their biological activity. nih.govnih.govtbzmed.ac.ir For example, the presence of electron-withdrawing groups like nitro or halogen moieties has been shown to enhance the anticancer activity of some phenylacetamide derivatives. nih.govnih.gov A systematic structure-activity relationship (SAR) study of this compound could be undertaken to identify modifications that improve its potency against specific therapeutic targets while minimizing off-target effects. This could involve altering the butyl group on the phenyl ring, substituting the phenyl ring of the phenylsulfanyl group, or modifying the acetamide linker.

Formulation and Drug Delivery Systems:

The preclinical efficacy of a compound can also be enhanced by optimizing its formulation and delivery. Poor solubility and bioavailability can limit the therapeutic potential of a compound. Encapsulating this compound in nanoparticle-based drug delivery systems, for instance, could improve its pharmacokinetic profile, leading to higher concentrations at the target site and reduced systemic toxicity. This approach has been investigated for other classes of therapeutic agents, including COX-II inhibitors. galaxypub.co

Targeted Drug Delivery:

To improve selectivity, the compound could be conjugated to a targeting moiety that specifically recognizes and binds to receptors or antigens that are overexpressed on diseased cells, such as cancer cells or inflamed tissues. This approach can significantly increase the local concentration of the drug at the site of action, thereby enhancing efficacy and reducing side effects.

Prodrug Approach:

The development of a prodrug of this compound could also be a viable strategy. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. This approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion, and to enhance its selectivity for the target tissue. galaxypub.co

Advanced Analytical Methodologies for the Detection and Quantification of N 4 Butylphenyl 2 Phenylsulfanyl Acetamide in Research Settings

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS/MS)

Specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods for the separation and quantification of N-(4-butylphenyl)-2-(phenylsulfanyl)acetamide have not been detailed in available scientific literature. The development of such a method would typically involve optimizing parameters such as the stationary phase, mobile phase composition, gradient elution, and mass spectrometry settings (e.g., precursor and product ions, collision energy).

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Detailed spectroscopic data from methods such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy for the structural elucidation and purity assessment of this compound are not publicly available. This information is crucial for confirming the chemical structure and identifying any potential impurities.

Method Development and Validation for Biological Matrix Analysis in Preclinical Studies

Information regarding the development and validation of analytical methods for the quantification of this compound in biological matrices (e.g., plasma, tissue) for preclinical studies is not available. Such a validation process would typically involve assessing the method's linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Future Research Horizons for this compound: A Prospective Analysis

The scientific journey of a novel chemical entity from laboratory synthesis to potential therapeutic application is paved with rigorous investigation and strategic exploration. For this compound, a compound with a unique structural motif, the path forward in research is ripe with possibilities. This article delineates potential future directions and emerging research avenues for this compound, focusing on unexplored biological targets, advanced preclinical models, multi-omics integration, translational challenges, and collaborative frameworks.

Q & A

Q. Table 1: Representative Synthesis Conditions

ReagentSolventCoupling AgentYield (%)Reference
2-(phenylthio)acetyl chlorideDCMTBTU24–42

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : Use anhydrous DCM or THF to minimize side reactions.
  • Catalyst/base pairing : Lutidine or triethylamine enhances coupling efficiency.
  • Temperature control : Reactions at 0–25°C reduce decomposition.
  • Purification : Gradient column chromatography (hexane/ethyl acetate) improves purity.
    For low-yielding steps (e.g., reductive amination), consider NaBH4 reduction or SnCl₂·2H₂O for nitro-group reduction, as demonstrated in related acetamide syntheses .

Basic: What analytical techniques are used to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C-NMR : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl signals (δ ~170 ppm).
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₁NOS₂: 331.1098).
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–S bond lengths ~1.76 Å in analogous structures) .

Advanced: How can X-ray crystallography aid in the structural elucidation of derivatives?

Methodological Answer:
Single-crystal X-ray diffraction:

  • Determines conformational flexibility : e.g., dihedral angles between phenyl rings.
  • Validates hydrogen bonding networks : N–H···O/S interactions stabilize crystal lattices.
  • Resolves stereoelectronic effects : Electron-withdrawing substituents alter bond lengths (e.g., C–S vs. C–O in sulfanyl vs. oxy analogs) .

Q. Table 2: Crystallographic Data for Analogous Compounds

CompoundSpace GroupR FactorKey Bond Lengths (Å)Reference
N-(4-methoxyphenyl)acetamideP2₁/c0.038C–S: 1.76

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Anticancer : MTT assay on cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Antioxidant : DPPH/ABTS radical scavenging assays .

Q. Table 3: Biological Activity of Analogous Acetamides

CompoundCell LineIC₅₀ (µM)Assay TypeReference
N-(4-methoxyphenyl) derivativeMCF-712.3MTT

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Replicate assays : Use triplicate measurements with positive controls (e.g., doxorubicin for cytotoxicity).
  • Cell line validation : Ensure consistent passage numbers and culture conditions.
  • Mechanistic studies : Combine assays (e.g., ROS detection for antioxidants) to confirm mode of action .

Basic: What computational methods predict interactions of this compound?

Methodological Answer:

  • Molecular docking : Screen against targets (e.g., EGFR, COX-2) using AutoDock Vina.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Advanced: How to design derivatives for enhanced pharmacological properties?

Methodological Answer:

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to boost bioactivity.
  • Hybrid scaffolds : Fuse with triazole or benzoxazole rings (see ) for dual-action mechanisms.
  • Prodrug strategies : Incorporate hydrolyzable esters for improved bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.